molecular formula C22H31NO B1389228 N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline CAS No. 1040688-55-8

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline

Cat. No.: B1389228
CAS No.: 1040688-55-8
M. Wt: 325.5 g/mol
InChI Key: IIKAIDKYHFUSSI-UHFFFAOYSA-N
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Description

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline is a tertiary amine derivative characterized by a 2,4,6-trimethylaniline core linked via a propyl chain to a 2-(sec-butyl)phenoxy group.

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)propyl]-2,4,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-7-16(3)20-10-8-9-11-21(20)24-19(6)14-23-22-17(4)12-15(2)13-18(22)5/h8-13,16,19,23H,7,14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKAIDKYHFUSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(C)CNC2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen Reduction).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, are likely applied to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline is primarily used in proteomics research. It serves as a specialty reagent for studying protein interactions and functions. Additionally, its unique structure makes it a valuable tool in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline involves its interaction with specific molecular targets. The compound’s aromatic rings and secondary amine group allow it to bind to proteins and other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogs :

N-{2-[2-(sec-Butyl)phenoxy]propyl}-4-fluoroaniline (CAS 1040687-61-3) Molecular Formula: C₁₉H₂₄FNO Molar Mass: 301.4 g/mol Substituents: Features a 4-fluoroaniline group instead of trimethylaniline. The fluorine atom introduces electron-withdrawing effects, altering electronic density and reactivity compared to the electron-donating methyl groups in the target compound .

N-(tert-Butyloxycarbonyl)-N-[2-(3-hydroxy-propylamino)-ethyl]-2,4,6-trimethylaniline Molecular Formula: C₁₉H₃₂O₃N₂ Molar Mass: 336.24 g/mol Substituents: Contains a tert-butyloxycarbonyl (Boc) protecting group and a hydroxypropylamino chain. The Boc group enhances stability during synthesis but requires deprotection for further functionalization, unlike the target compound .

Property Comparison Table :
Property Target Compound (2,4,6-Trimethylaniline Derivative) 4-Fluoroaniline Derivative Boc-Protected Analog
Molecular Formula C₂₂H₂₉NO (estimated) C₁₉H₂₄FNO C₁₉H₃₂O₃N₂
Molar Mass (g/mol) ~323 301.4 336.24
Key Substituents 2,4,6-Trimethylaniline, sec-butylphenoxy propyl 4-Fluoroaniline, sec-butylphenoxy propyl Boc, hydroxypropylamino
Electronic Effects Electron-donating (methyl groups) Electron-withdrawing (fluorine) Neutral (Boc protection)
Synthetic Utility Potential catalyst or ligand Intermediate in fluorinated drug synthesis Protected amine intermediate

Reactivity and Solubility

  • The sec-butyl and phenoxy groups may reduce polarity, favoring solubility in non-polar solvents (e.g., benzene or methylene chloride, as seen in structurally related compounds) .
  • 4-Fluoroaniline Derivative : The fluorine atom enhances polarity, improving solubility in polar aprotic solvents. This compound may exhibit higher reactivity in electrophilic substitutions due to the electron-deficient aromatic ring .
  • Boc-Protected Analog: The hydroxypropylamino chain introduces hydrogen-bonding capability, while the Boc group necessitates acidic conditions for removal, limiting its use in base-sensitive reactions .

Biological Activity

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline, with the molecular formula C22H31NO and a molecular weight of 325.5 g/mol, is a complex organic compound notable for its unique structural features. It comprises an aromatic amine group linked to a bulky sec-butyl group and a phenoxy ring, which may influence its biological activity and potential applications in various fields such as medicinal chemistry and proteomics research.

Chemical Structure

The compound's structure can be summarized as follows:

  • IUPAC Name : N-[2-(2-butan-2-ylphenoxy)propyl]-2,4,6-trimethylaniline
  • InChI Key : IIKAIDKYHFUSSI-UHFFFAOYSA-N
  • Canonical SMILES : CCC(C)C1=CC=CC=C1OC(C)CNC2=C(C=C(C=C2C)C)C

This compound interacts with various biomolecules through its aromatic rings and secondary amine group. This interaction can influence protein functions and cellular pathways, making it a valuable tool in biochemical research. The specific molecular targets and pathways are still under investigation but are believed to involve protein binding and modulation of enzymatic activities.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Proteomics Applications : The compound is utilized in proteomics research to study protein interactions and functions. Its unique structure allows for selective binding to proteins, facilitating the exploration of protein dynamics in various biological contexts.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. For instance, related nickel(II) complexes have shown cytotoxic effects against human hepatoblastoma cell lines (HepG2), indicating potential applications in cancer therapeutics .
  • Binding Affinity : Investigations into the binding affinity of similar compounds have demonstrated significant interactions with DNA and serum albumin proteins. These interactions are crucial for understanding the pharmacokinetics and therapeutic potential of the compound .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:

Compound NameStructureNotable Activity
N-{2-[2-(tert-Butyl)phenoxy]propyl}-2,4,6-trimethylanilineSimilar to sec-butyl variant but with tert-butyl groupVariations in reactivity and binding affinity
N-{2-[2-(iso-Butyl)phenoxy]propyl}-2,4,6-trimethylanilineSimilar to sec-butyl variant but with iso-butyl groupDifferences in steric effects impacting biological interactions

Case Study 2: Protein Interaction Studies

In proteomics applications, this compound has been used as a reagent to study protein-ligand interactions. Its ability to selectively bind to proteins allows researchers to elucidate functional dynamics within cellular systems. This has implications for drug discovery and understanding disease mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline
Reactant of Route 2
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N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline

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